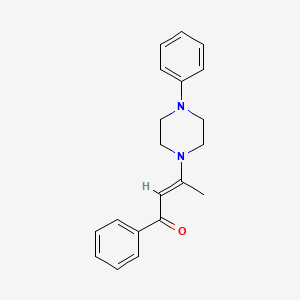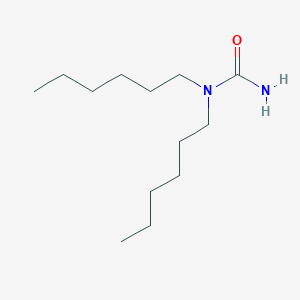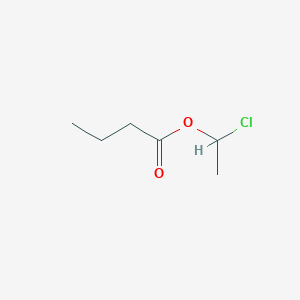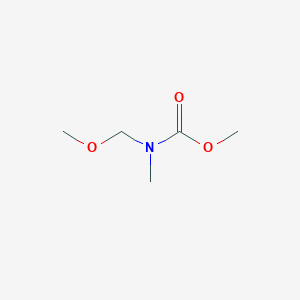
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is an organic compound that belongs to the class of phenylpiperidines. These compounds are known for their diverse applications in medicinal chemistry and pharmacology. The presence of a chlorophenyl group and a piperidine ring in its structure suggests potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chlorobenzaldehyde with piperidine and a suitable ketone precursor. Common synthetic routes may include:
Aldol Condensation: Reacting 3-chlorobenzaldehyde with acetone in the presence of a base to form the intermediate, followed by reaction with piperidine.
Reductive Amination: Using 3-chlorobenzaldehyde and piperidine in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitric acid, sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one may involve interaction with specific molecular targets such as receptors or enzymes. The presence of the piperidine ring suggests potential binding to neurotransmitter receptors, while the chlorophenyl group may influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-2-one: Similar structure with a different position of the ketone group.
1-(3-Chlorophenyl)-3-(morpholin-1-yl)propan-1-one: Contains a morpholine ring instead of a piperidine ring.
1-(3-Chlorophenyl)-3-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(3-Chlorophenyl)-3-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorophenyl group and a piperidine ring, which may confer distinct biological and chemical properties compared to similar compounds.
Propriétés
Numéro CAS |
82935-06-6 |
|---|---|
Formule moléculaire |
C14H18ClNO |
Poids moléculaire |
251.75 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C14H18ClNO/c15-13-6-4-5-12(11-13)14(17)7-10-16-8-2-1-3-9-16/h4-6,11H,1-3,7-10H2 |
Clé InChI |
KALXKAGOMISNSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


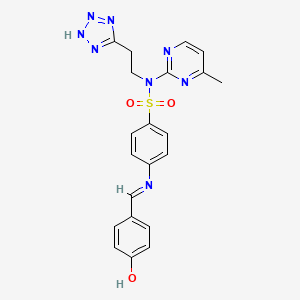
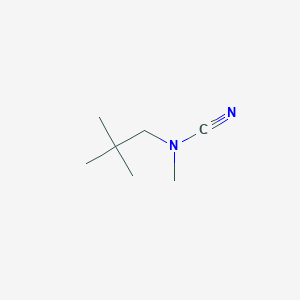
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
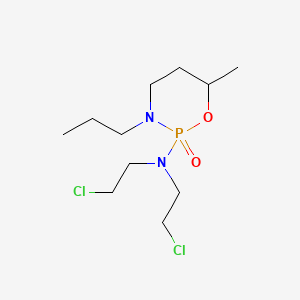
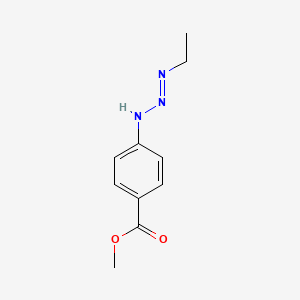
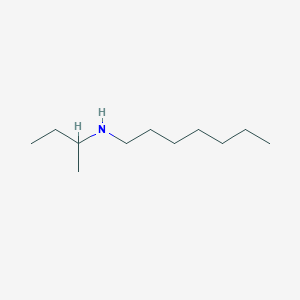
![Spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ol](/img/structure/B14434831.png)

